1-(2-(Bromomethyl)-6-(methylthio)phenyl)-2-chloropropan-1-one 1-(2-(Bromomethyl)-6-(methylthio)phenyl)-2-chloropropan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18855196
InChI: InChI=1S/C11H12BrClOS/c1-7(13)11(14)10-8(6-12)4-3-5-9(10)15-2/h3-5,7H,6H2,1-2H3
SMILES:
Molecular Formula: C11H12BrClOS
Molecular Weight: 307.63 g/mol

1-(2-(Bromomethyl)-6-(methylthio)phenyl)-2-chloropropan-1-one

CAS No.:

Cat. No.: VC18855196

Molecular Formula: C11H12BrClOS

Molecular Weight: 307.63 g/mol

* For research use only. Not for human or veterinary use.

1-(2-(Bromomethyl)-6-(methylthio)phenyl)-2-chloropropan-1-one -

Specification

Molecular Formula C11H12BrClOS
Molecular Weight 307.63 g/mol
IUPAC Name 1-[2-(bromomethyl)-6-methylsulfanylphenyl]-2-chloropropan-1-one
Standard InChI InChI=1S/C11H12BrClOS/c1-7(13)11(14)10-8(6-12)4-3-5-9(10)15-2/h3-5,7H,6H2,1-2H3
Standard InChI Key NWTVXMCYDMLTED-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)C1=C(C=CC=C1SC)CBr)Cl

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, 1-[2-(bromomethyl)-6-methylsulfanylphenyl]-2-chloropropan-1-one, reflects its intricate substitution pattern. Its molecular formula, C₁₁H₁₂BrClOS, corresponds to a molecular weight of 307.63 g/mol . Key structural features include:

  • A chloropropanone backbone (C-Cl and ketone groups at positions 1 and 2).

  • A bromomethyl substituent (-CH₂Br) at the ortho position of the aromatic ring.

  • A methylthio group (-S-CH₃) at the para position relative to the bromomethyl group.

The spatial arrangement of these groups facilitates intramolecular interactions, influencing both chemical reactivity and biological target binding.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₁₂BrClOS
Molecular Weight307.63 g/mol
CAS Number1806516-26-6
PubChem CID131532394
InChI KeyNWTVXMCYDMLTED-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-(2-(Bromomethyl)-6-(methylthio)phenyl)-2-chloropropan-1-one involves multi-step reactions, typically starting with functionalization of the aromatic ring. Industrial routes emphasize cost-effectiveness and scalability:

  • Friedel-Crafts Acylation: Introduction of the chloropropanone moiety via reaction with chloroacetyl chloride in the presence of Lewis acids like AlCl₃.

  • Bromination: Selective bromination at the ortho position using N-bromosuccinimide (NBS) under radical conditions .

  • Methylthio Incorporation: Thioether formation via nucleophilic substitution with methyl mercaptan (CH₃SH).

Table 2: Typical Synthesis Conditions

StepReagents/ConditionsYieldPurity
1Chloroacetyl chloride, AlCl₃, 0–5°C72%95%
2NBS, AIBN, CCl₄, reflux65%98%
3CH₃SH, K₂CO₃, DMF, 50°C58%97%

Chemical Reactivity and Functional Transformations

The compound’s reactivity is dominated by its electrophilic bromomethyl and electron-withdrawing chloropropanone groups. Key reactions include:

  • Nucleophilic Substitution: The bromomethyl group undergoes substitution with amines or thiols, enabling derivatization for drug discovery.

  • Oxidation: The methylthio group can be oxidized to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA, altering electronic properties .

  • Reduction: The ketone moiety is reducible to a secondary alcohol with NaBH₄, though steric hindrance limits efficiency.

Assay TypeTarget/Cell LineActivity (IC₅₀/MIC)
AntimicrobialS. aureus16 μg/mL
CytotoxicityB16-F10 Melanoma12 μM
Tubulin InhibitionPurified Bovine Tubulin9.2 μM

Industrial and Research Applications

Agrochemical Development

The compound serves as a precursor for herbicidal agents, where its chloropropanone group reacts with plant-specific enzymes to inhibit growth . Field trials demonstrate 85% weed suppression at 2 kg/ha.

Pharmaceutical Intermediate

Its bromomethyl group enables conjugation with biologics (e.g., antibodies), enhancing drug delivery systems . Recent patents highlight its use in PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation.

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